molecular formula C17H18N2O B11353237 4-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

4-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11353237
M. Wt: 266.34 g/mol
InChI Key: PVXQACFSXZJTCA-UHFFFAOYSA-N
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Description

7-METHYL-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with a methyl group and a 3-methylphenoxyethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of a suitable benzodiazole precursor with a 3-methylphenoxyethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzodiazole derivatives with nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-METHYL-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzodiazole: Similar core structure but lacks the 3-methylphenoxyethyl group.

    3-Methylphenoxybenzene: Contains the phenoxy group but lacks the benzodiazole core.

    1-(3-Methylphenoxy)ethylbenzene: Similar side chain but different core structure.

Uniqueness

7-METHYL-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzodiazole core with the 3-methylphenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-6-4-8-14(10-11)20-13(3)17-18-15-9-5-7-12(2)16(15)19-17/h4-10,13H,1-3H3,(H,18,19)

InChI Key

PVXQACFSXZJTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC3=C(C=CC=C3N2)C

Origin of Product

United States

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